molecular formula C21H24N4O3S B4781892 1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea

1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea

Cat. No.: B4781892
M. Wt: 412.5 g/mol
InChI Key: CVIGCJYPFQNHGO-UHFFFAOYSA-N
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Description

1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a tert-butylphenoxy group, and a methoxyphenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea typically involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with chloromethyl methyl ether to form 4-tert-butylphenoxymethyl chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole to form the thiadiazole derivative. Finally, the thiadiazole derivative is reacted with 2-methoxyphenyl isocyanate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved may include the modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
  • 2-{[5-[(4-Tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl}-N-mesitylacetamide

Uniqueness

1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications .

Properties

IUPAC Name

1-[5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-21(2,3)14-9-11-15(12-10-14)28-13-18-24-25-20(29-18)23-19(26)22-16-7-5-6-8-17(16)27-4/h5-12H,13H2,1-4H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIGCJYPFQNHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea
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